molecular formula C18H14INO3 B5406927 2-[2-(4-hydroxy-3-iodo-5-methoxyphenyl)vinyl]-4-quinolinol

2-[2-(4-hydroxy-3-iodo-5-methoxyphenyl)vinyl]-4-quinolinol

Cat. No.: B5406927
M. Wt: 419.2 g/mol
InChI Key: YMQCUNXBUQIVDA-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-hydroxy-3-iodo-5-methoxyphenyl)vinyl]-4-quinolinol is a chemical compound that has been of interest to scientific researchers due to its potential applications in the field of medicine. Also known as IQ-3, this compound has been studied for its various biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of IQ-3 involves its ability to inhibit the activity of various enzymes and proteins in the body. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition can lead to the death of cancer cells, making IQ-3 a potential anti-cancer agent.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, IQ-3 has been shown to have various other biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, which could make it useful in the treatment of diseases such as arthritis and cardiovascular disease. Additionally, IQ-3 has been shown to have neuroprotective properties, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using IQ-3 in lab experiments is its potential as a new anti-cancer agent. Additionally, its antioxidant and anti-inflammatory properties make it useful for studying the effects of these properties on disease. However, one limitation of using IQ-3 in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret results.

Future Directions

There are several future directions for research on IQ-3. One potential direction is the development of new cancer therapies based on IQ-3's anti-cancer properties. Additionally, further research on IQ-3's antioxidant and anti-inflammatory properties could lead to the development of new treatments for diseases such as arthritis and cardiovascular disease. Finally, more research is needed to fully understand IQ-3's mechanism of action, which could lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of 2-[2-(4-hydroxy-3-iodo-5-methoxyphenyl)vinyl]-4-quinolinol involves the reaction of 4-hydroxy-3-iodo-5-methoxybenzaldehyde with 2-amino-4-quinolyl alcohol in the presence of a base. This reaction results in the formation of IQ-3, which can be purified using various methods such as column chromatography.

Scientific Research Applications

IQ-3 has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-cancer properties, making it a potential candidate for the development of new cancer therapies. Additionally, IQ-3 has been shown to have antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various diseases.

Properties

IUPAC Name

2-[(E)-2-(4-hydroxy-3-iodo-5-methoxyphenyl)ethenyl]-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14INO3/c1-23-17-9-11(8-14(19)18(17)22)6-7-12-10-16(21)13-4-2-3-5-15(13)20-12/h2-10,22H,1H3,(H,20,21)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQCUNXBUQIVDA-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC2=CC(=O)C3=CC=CC=C3N2)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C2=CC(=O)C3=CC=CC=C3N2)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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